4-hydroxy-5-octoxy-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-octoxy-5-oxopentanoic acid is an organic compound characterized by the presence of a hydroxy group, an octoxy group, and a ketone group on a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5-octoxy-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pentanoic acid derivatives.
Hydroxylation: Introduction of the hydroxy group at the 4th position can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Octoxylation: The octoxy group can be introduced via etherification reactions, where an octanol derivative reacts with the hydroxylated intermediate in the presence of an acid catalyst.
Oxidation: The ketone group at the 5th position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The octoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, acid catalysts.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-5-octoxy-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-octoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as oxidoreductases and transferases.
Pathways: Participates in metabolic pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
4-Hydroxy-5-oxopentanoic acid: Lacks the octoxy group, making it less hydrophobic and potentially less bioactive.
5-Hydroxy-4-oxopentanoic acid: Similar structure but different functional group positioning, leading to distinct chemical properties and reactivity.
4-Oxopentanoic acid: Lacks both the hydroxy and octoxy groups, resulting in significantly different chemical behavior and applications.
Uniqueness: 4-Hydroxy-5-octoxy-5-oxopentanoic acid is unique due to the presence of both hydroxy and octoxy groups, which confer distinct chemical properties such as increased hydrophobicity and potential for diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.